molecular formula C12H8ClN3 B8375350 5-(6-Chloro-3-pyridazinyl)-1h-indole

5-(6-Chloro-3-pyridazinyl)-1h-indole

Cat. No.: B8375350
M. Wt: 229.66 g/mol
InChI Key: YZOANEHQPLKFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Chloro-3-pyridazinyl)-1h-indole is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

5-(6-chloropyridazin-3-yl)-1H-indole

InChI

InChI=1S/C12H8ClN3/c13-12-4-3-11(15-16-12)8-1-2-10-9(7-8)5-6-14-10/h1-7,14H

InChI Key

YZOANEHQPLKFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (0.70 g, 6.6 mmol) in H2O (5 mL) was added indole-5-boronic acid (1.0 g, 6.2 mmol) and EtOH (25 mL). After stirring at rt for 30 min, 3,6-dichloropyridazine (935 mg, 6.30 mmol), toluene (50 mL) and Pd(PPh3)4 (0.30 g) were added. The mixture was stirred at 90° C. for 30 h and then evaporated in vacuo. The residue was treated with CH2Cl2 (100 mL), washed with brine, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography, eluting with (CH2Cl2-MeOH=100:5) to give 0.35 g (37% yield) of the product as a yellow solid. 1H NMR (DMSO-d6) δ 6.52 (1H, s), 7.40 (1H, s), 7.50 (1H, d, 6.3 Hz), 7.86-7.90 (2H, m), 8.27 (1H, d, 6.9 Hz), 8.32 (1H, s), 11.32 (1H, s). MS m/e 230 (M+H+); Calculated MW: 229 for C12H8ClN5.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
37%

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